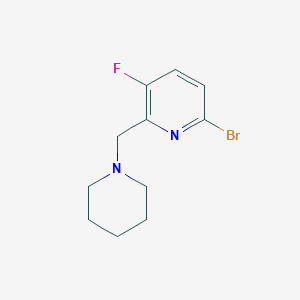

6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine

Description

6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine is a halogenated pyridine derivative featuring a bromine atom at position 6, a fluorine atom at position 3, and a piperidin-1-ylmethyl group at position 2. This compound combines electron-withdrawing halogens (Br, F) with a bulky, basic piperidine moiety, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name |

6-bromo-3-fluoro-2-(piperidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFN2/c12-11-5-4-9(13)10(14-11)8-15-6-2-1-3-7-15/h4-5H,1-3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQVONROQCLISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC(=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine typically involves the following steps:

Fluorination: The addition of a fluorine atom to the pyridine ring.

Piperidinylation: The attachment of a piperidine group to the pyridine ring via a methyl linker.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Substitution Reactions: The bromine and fluorine atoms can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

Oxidation Products: Oxidized forms of the compound with altered functional groups.

Reduction Products: Reduced forms with different hydrogenation levels.

Scientific Research Applications

6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The piperidine group may facilitate the compound’s penetration into biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Research Findings and Industrial Relevance

- Synthetic Utility : The piperidinylmethyl group in the target compound serves as a directing group in palladium-catalyzed coupling reactions, enabling selective functionalization at the pyridine core .

- Biological Activity: Piperidine-containing bromopyridines are prevalent in kinase inhibitors and CNS-targeting drugs. The fluorine atom in the target compound may improve blood-brain barrier penetration compared to non-fluorinated analogs .

- Cost and Availability : Structural analogs like methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate () are commercially available at high prices (e.g., $400/g), suggesting the target compound would similarly command a premium as a specialty intermediate .

Biological Activity

6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine is a synthetic compound characterized by its unique molecular structure, which includes bromine and fluorine atoms, along with a piperidine moiety. Its molecular formula is C11H14BrFN2, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

| Property | Value |

|---|---|

| Molecular Formula | C11H14BrFN2 |

| Molecular Weight | 273.15 g/mol |

| IUPAC Name | 6-bromo-3-fluoro-2-(piperidin-1-ylmethyl)pyridine |

| CAS Number | 1228660-65-8 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, while the piperidine group aids in membrane permeability, potentially increasing bioavailability in biological systems.

Interaction with Biological Targets

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways crucial for cell function.

- Receptor Modulation : It has been suggested that this compound could modulate receptor activity, influencing signaling pathways related to various diseases.

Anticancer Potential

Research indicates that derivatives of piperidine compounds, including this compound, exhibit significant anticancer properties. A study showcased that related piperidine derivatives demonstrated cytotoxic effects on cancer cell lines, including enhanced apoptosis induction compared to standard treatments like bleomycin . The mechanism involves the structural characteristics of the piperidine ring which enhances interaction with protein targets involved in cancer progression.

Neuropharmacological Effects

Piperidine derivatives have been explored for their neuropharmacological effects. For instance, compounds similar to this compound have shown promise in crossing the blood-brain barrier, making them potential candidates for treating neurological disorders such as Alzheimer's disease. These compounds can inhibit cholinesterase activity and modulate neurotransmitter levels .

Structure-Activity Relationship (SAR)

The introduction of various substituents on the piperidine ring significantly affects the biological activity of the compound. Studies focusing on SAR have indicated that modifications can enhance selectivity and potency against specific targets . For example:

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increased binding affinity |

| Bromine | Enhanced receptor interaction |

| Piperidine Group | Improved bioavailability |

Case Study 1: Anticancer Activity

In a comparative study involving several piperidine derivatives, this compound was tested against FaDu hypopharyngeal tumor cells. Results indicated that this compound exhibited superior cytotoxicity and induced apoptosis more effectively than conventional chemotherapeutic agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of piperidine derivatives showed that compounds similar to this compound could inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration. This inhibition suggests a potential therapeutic application in managing Parkinson's disease symptoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.